2,4-Dichloro-5-thiazolecarboxylic acid

CAS No.: 62019-56-1

Cat. No.: VC2224761

Molecular Formula: C4HCl2NO2S

Molecular Weight: 198.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62019-56-1 |

|---|---|

| Molecular Formula | C4HCl2NO2S |

| Molecular Weight | 198.03 g/mol |

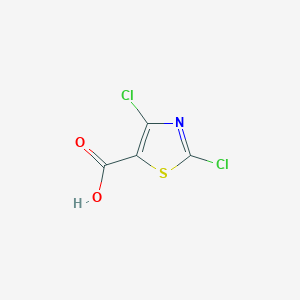

| IUPAC Name | 2,4-dichloro-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C4HCl2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9) |

| Standard InChI Key | AMEPJXXVIJZMJL-UHFFFAOYSA-N |

| SMILES | C1(=C(N=C(S1)Cl)Cl)C(=O)O |

| Canonical SMILES | C1(=C(N=C(S1)Cl)Cl)C(=O)O |

Introduction

Chemical Structure and Physical Properties

2,4-Dichloro-5-thiazolecarboxylic acid consists of a five-membered thiazole ring containing nitrogen and sulfur atoms, with chlorine atoms at positions 2 and 4, and a carboxylic acid group at position 5. This structural arrangement contributes to its distinctive chemical behavior and reactivity profile.

Physicochemical Parameters

The compound exhibits several important physical and chemical properties that define its behavior in various environments and reactions. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2,4-Dichloro-5-thiazolecarboxylic acid

| Property | Value | Determination Method |

|---|---|---|

| Molecular Formula | C₄HCl₂NO₂S | Analytical |

| Molar Mass | 198.03 g/mol | Calculated |

| Density | 1.824±0.06 g/cm³ | Predicted |

| Boiling Point | 385.0±45.0 °C | Predicted |

| pKa | 1.05±0.28 | Predicted |

| Appearance | Not specified in available literature | - |

| Storage Requirements | Under inert gas (nitrogen or argon) at 2-8°C | Experimental |

The relatively high predicted boiling point suggests strong intermolecular forces, likely due to hydrogen bonding through the carboxylic acid moiety and dipole-dipole interactions involving the C-Cl bonds and heterocyclic nitrogen . The low pKa value indicates that it functions as a relatively strong acid, consistent with carboxylic acids flanked by electron-withdrawing groups .

Identification and Nomenclature

For research and regulatory purposes, precise identification of 2,4-Dichloro-5-thiazolecarboxylic acid is facilitated through various standardized chemical identifiers and nomenclature systems.

Chemical Identifiers

Table 2: Chemical Identifiers for 2,4-Dichloro-5-thiazolecarboxylic acid

| Identifier Type | Value | Reference System |

|---|---|---|

| CAS Registry Number | 62019-56-1 | Chemical Abstracts Service |

| PubChem CID | 12333169 | PubChem Database |

| InChI | InChI=1S/C4HCl2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9) | IUPAC InChI Standard |

| InChIKey | AMEPJXXVIJZMJL-UHFFFAOYSA-N | Hashed InChI |

| SMILES | OC(=O)c1sc(Cl)nc1Cl | Simplified Molecular Input Line Entry System |

| MDL Number | MFCD09909676 | MDL Information Systems |

These identifiers provide unambiguous recognition of the compound across different chemical databases and literature sources .

Nomenclature Variants

The compound is referenced by several systematic and semi-systematic names in the chemical literature, as detailed in Table 3.

Table 3: Nomenclature Variants for 2,4-Dichloro-5-thiazolecarboxylic acid

| Name | Name Type |

|---|---|

| 2,4-Dichloro-5-thiazolecarboxylic acid | Common name |

| 2,4-dichloro-1,3-thiazole-5-carboxylic acid | IUPAC name |

| 5-Thiazolecarboxylic acid, 2,4-dichloro- | CAS index name |

| Thiazole-5-carboxylic acid, 2,4-dichloro- | Alternative name |

The IUPAC name provides the most systematic description of the molecular structure according to international nomenclature standards .

| Pathway | Key Intermediates | Final Transformation |

|---|---|---|

| Aldehyde Oxidation | 2,4-dichloro-5-thiazolecarboxaldehyde | Oxidation (e.g., KMnO₄, NaClO, or other oxidizing agents) |

| Nitrile Hydrolysis | 2,4-dichloro-5-cyano-thiazole | Acid or base-catalyzed hydrolysis |

| Parameter | Value | Supplier Information |

|---|---|---|

| Purity | >95% | Commercial standard |

| Form | Not specified | - |

| Packaging | Typically in milligram quantities | Research scale |

| Country of Origin | United Kingdom | For specific supplier |

Commercial sources identify the compound as a research intermediate and building block for heterocyclic chemistry applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume